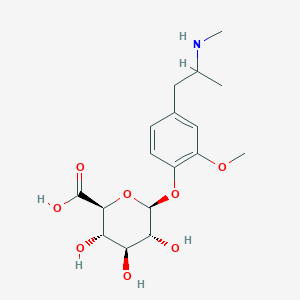
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thienoquinoline core, which is a fused ring system combining thiophene and quinoline, with a fluorophenyl group and a hydroxyl group attached. The presence of the 1,1-dioxide functionality adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thienoquinoline intermediate in the presence of a palladium catalyst.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thienoquinoline core to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The presence of the fluorophenyl group and the 1,1-dioxide functionality may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure but with the fluorophenyl group in a different position.
2-Phenylthieno(2,3-b)quinolin-3-ol 1,1-dioxide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is unique due to the specific positioning of the fluorophenyl group and the presence of the 1,1-dioxide functionality. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65764-36-5 |
|---|---|
Molecular Formula |
C17H10FNO3S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,1-dioxothieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H10FNO3S/c18-12-7-5-10(6-8-12)16-15(20)13-9-11-3-1-2-4-14(11)19-17(13)23(16,21)22/h1-9,20H |
InChI Key |
PPZKFZLTPOQAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


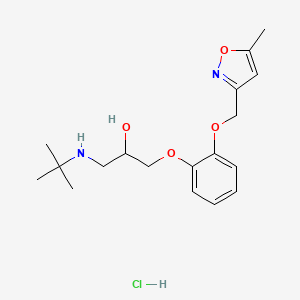
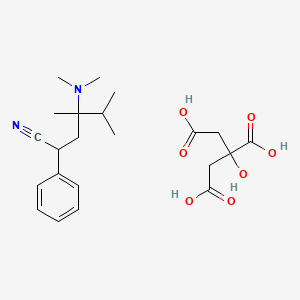
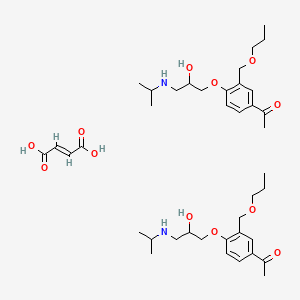

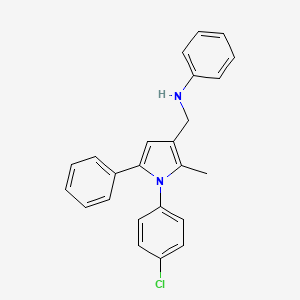

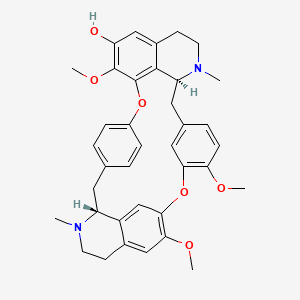
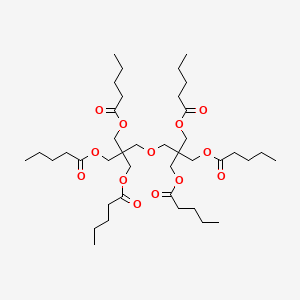
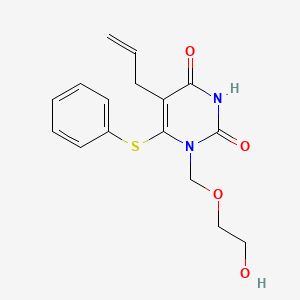
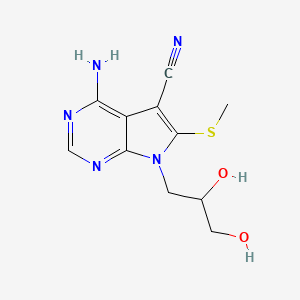
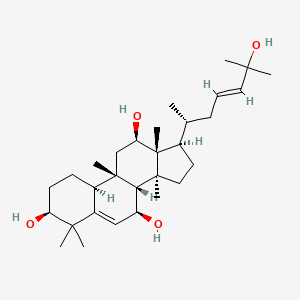
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
